![molecular formula C14H17NO B11766190 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde](/img/structure/B11766190.png)
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde
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Overview
Description
3-Benzyl-3-azabicyclo[311]heptane-6-carbaldehyde is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in bulk using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde is a bicyclic compound featuring a bicyclo[3.1.1]heptane core, a benzyl group, and an aldehyde functional group. It is used in medicinal chemistry because it can mimic biologically active structures. Interaction studies suggest it can influence biochemical pathways through binding interactions with biomolecules and modulate enzyme activity and cellular signaling pathways.
Synthesis Methods
Several synthesis methods have been developed for this compound. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Applications in Medicinal Chemistry
this compound has several applications in medicinal chemistry:
- It can be incorporated into the structure of antihistamine drugs, enhancing their pharmacokinetic properties and bioavailability.
- It can influence various biochemical pathways through binding interactions with biomolecules.
- It can modulate enzyme activity and cellular signaling pathways.
- It serves as a building block for synthesizing novel drugs.
- It is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .
Structural Similarities
Several compounds share structural features with this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Bicyclic | Lacks aldehyde; focus on ketone functionality |
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane | Bicyclic | Contains amino group; may exhibit different reactivity |
Benzyl 6-Oxo-3-azabicyclo[3.1.1]heptane | Bicyclic | Contains oxo group; differing biological activity |
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptane: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.
6-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a bicyclic framework with a benzyl group and an aldehyde functional group, providing a versatile platform for chemical modifications and applications .
Biological Activity
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO, with a molecular weight of 215.29 g/mol. The compound features a bicyclo[3.1.1]heptane core, which is modified by the presence of a benzyl group and an aldehyde functional group, enhancing its reactivity and biological interactions .
Pharmacological Potential
Research indicates that this compound exhibits promising biological activities, particularly in modulating enzyme activities and influencing cellular signaling pathways. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, including receptors and enzymes involved in critical biochemical pathways .
Key Biological Activities:
- Antihistamine Properties: The compound has been incorporated into the structure of antihistamine drugs, improving their pharmacokinetic properties and bioavailability .
- Analgesic Activity: Similar derivatives have shown central analgesic activity, indicating that this compound may also possess pain-relieving properties through selective interaction with opioid receptors .
Synthesis Methods
Several synthesis methods have been developed for this compound, typically involving reactions with oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride .
Example Synthesis Pathway
- Starting Material: Begin with suitable azabicyclic precursors.
- Functionalization: Introduce the benzyl group via nucleophilic substitution.
- Aldehyde Formation: Use oxidation techniques to convert the appropriate intermediate to the aldehyde form.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds that share structural features with this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Bicyclic | Lacks aldehyde; focuses on ketone functionality |
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane | Bicyclic | Contains amino group; different reactivity |
Benzyl 6-Oxo-3-azabicyclo[3.1.1]heptane | Bicyclic | Contains oxo group; differing biological activity |
The uniqueness of this compound lies in its specific functional groups, particularly the aldehyde, which enhances its reactivity compared to similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Study on Analgesic Activity
A study focusing on derivatives of 3,6-diazabicyclo[3.1.1]heptanes demonstrated their effectiveness as central analgesics with selectivity towards opioid receptors . This suggests that similar derivatives, including this compound, could be explored for pain management therapies.
Interaction Studies
Interaction studies indicate that this compound may influence various biochemical pathways through binding interactions with biomolecules, suggesting its potential role in pharmacological applications . Further research is warranted to elucidate the specific mechanisms through which these interactions occur.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-14-12-6-13(14)9-15(8-12)7-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |
InChI Key |
IIIOYWIDCYRMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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